1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Description
Quantum-chemical Calculations and Structural Analysis
The study presented in the first paper focuses on the structural and tautomeric characteristics of a compound similar to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, specifically 3-(4-fluorophenylhydrazone)pentane-2,4-dione. The research utilized various spectroscopic methods and X-ray diffraction analysis, complemented by quantum-chemical calculations. The findings indicated that the compound predominantly exists in a hydrazone form, which is stabilized by intramolecular hydrogen bonds and resonance, with a notable N–O distance of 2.5872 A. The study also explored the thermodynamic aspects of the compound, revealing that the proton dissociation process is unspontaneous, endothermic, and entropically unfavorable, suggesting that the compound is stable in both DMSO solution and solid state .
Conformational Isomerism and Hydrogen Bonding
The second paper provides insights into the conformational isomerism of 3-fluoro-1,2-propanediol, which shares a fluorinated motif with the compound of interest. The research highlighted a competition between the terminal fluorine and hydroxyl groups for hydrogen bonding, which influences the conformational isomerism. The most stable conformer was found to exhibit an all-gauche conformation, which is dictated by hyperconjugative interactions rather than direct hydrogen bonding. This suggests that in similar fluorinated compounds, such as 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, conformational preferences might also be influenced by hyperconjugative interactions .
Molecular Structure and Crystal Packing
In the third paper, the focus is on two compounds with a 4-fluorophenyl group and a hexahydroacridine-dione structure. The study revealed that the central ring of the acridine moiety adopts a sofa conformation, while the outer rings have half-chair/sofa conformations. The pyridine ring is orthogonal to the substituted phenyl ring, and the crystal packing is stabilized by C–H...O intermolecular hydrogen bonds. Although the core structure differs from 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, the study provides valuable information on how fluorinated phenyl groups and their interactions can influence the overall molecular conformation and stability .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNADOUVNLWSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354761 | |
Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
CAS RN |
135276-47-0 | |
Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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